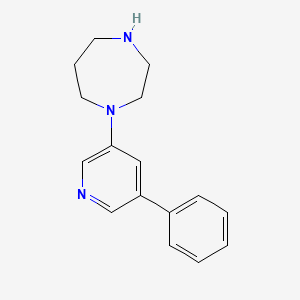
1-(5-Phenylpyridin-3-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Phenylpyridin-3-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a phenyl-substituted pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenylpyridin-3-yl)-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-phenylpyridine-3-carbaldehyde with 1,4-diaminobutane under acidic conditions to form the diazepane ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
化学反应分析
Types of Reactions: 1-(5-Phenylpyridin-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium halides in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: N-oxides of the diazepane ring.
Reduction: Reduced diazepane derivatives.
Substitution: Halogenated pyridine derivatives.
科学研究应用
1-(5-Phenylpyridin-3-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 1-(5-Phenylpyridin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.
相似化合物的比较
1-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Known for its anti-tubercular and antioxidant properties.
2,3-Dihydro-4H-benzo[b][1,4]oxazin-4-yl)(5-(phenyl)-pyridin-3-yl)methanone derivatives: Investigated as CYP11A1 inhibitors for prostate cancer treatment.
Uniqueness: 1-(5-Phenylpyridin-3-yl)-1,4-diazepane stands out due to its unique diazepane ring structure, which imparts distinct chemical and biological properties
生物活性
1-(5-Phenylpyridin-3-yl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3 with a molecular weight of approximately 255.35 g/mol. The compound features a diazepane ring fused with a phenylpyridine moiety, contributing to its unique pharmacological profile.
Target Receptors:
this compound interacts primarily with the nicotinic acetylcholine receptors (nAChRs) , particularly the α4β2 subtype. This interaction is crucial for its biological effects, including potential anxiolytic and cognitive enhancement properties.
Binding Affinity:
Studies have shown that this compound exhibits subnanomolar affinity for α4β2 nAChRs. The binding mechanism involves stabilizing receptor conformation through hydrogen bonding and cation-π interactions with key residues in the receptor's structure .
Biological Activities
- CNS Effects:
-
Antimicrobial Properties:
- Preliminary studies indicate potential antibacterial and antifungal activities, suggesting its utility in treating infections.
-
Enzyme Interactions:
- The compound interacts with various enzymes, including imine reductases, which are essential for synthesizing chiral compounds in pharmaceutical applications.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and absorption characteristics typical of benzodiazepines. Its stability under physiological conditions allows for effective therapeutic use.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of this compound:
属性
IUPAC Name |
1-(5-phenylpyridin-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-5-14(6-3-1)15-11-16(13-18-12-15)19-9-4-7-17-8-10-19/h1-3,5-6,11-13,17H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWZOEAWIFAGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CN=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













